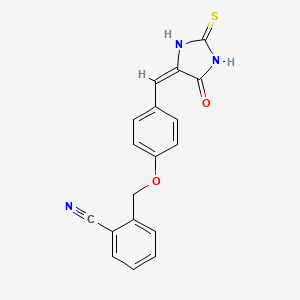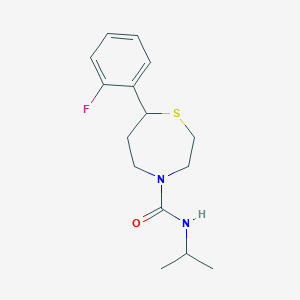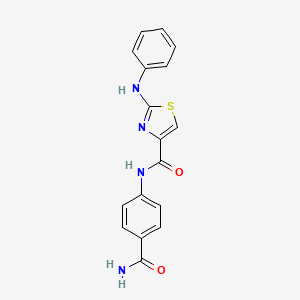
N-(4-carbamoylphenyl)-2-(phenylamino)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-carbamoylphenyl)-2-(phenylamino)thiazole-4-carboxamide, also known as CTB or carboxyamidotriazole, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit various signaling pathways that are involved in tumor growth and progression, making it a promising candidate for cancer therapy.
Aplicaciones Científicas De Investigación
Optoelectronic Materials Applications
Research highlights the significance of thiazole derivatives, including compounds similar to N-(4-carbamoylphenyl)-2-(phenylamino)thiazole-4-carboxamide, in the development of optoelectronic materials. These compounds are integral in the synthesis of luminous materials, electroluminescent properties, and as components in organic light-emitting diodes (OLEDs), showcasing their potential in fabricating devices with improved photo- and electroluminescence capabilities for applications ranging from sensors to advanced display technologies (Lipunova et al., 2018).
Antitumor Activity
Thiazole derivatives are noted for their antitumor activities. The structural framework provided by thiazole-based compounds, akin to N-(4-carbamoylphenyl)-2-(phenylamino)thiazole-4-carboxamide, is crucial for synthesizing agents with potential antitumor properties. These structures serve as a foundation in the search for new antitumor drugs, highlighting the importance of thiazole and its derivatives in medicinal chemistry for the development of compounds with varying biological properties (Iradyan et al., 2009).
Antimicrobial Properties
Thiazoles, including structures similar to N-(4-carbamoylphenyl)-2-(phenylamino)thiazole-4-carboxamide, exhibit significant antibacterial activity. These derivatives show promise against a variety of bacteria and pathogens, underlining the versatility of thiazole-based compounds in pharmaceutical research aimed at combating infectious diseases. The unique properties of thiazoles allow them to play a crucial role in the design and synthesis of new molecules with potential as antimicrobial agents (Mohanty et al., 2021).
Synthesis Techniques
Advances in the synthesis of thiazole rings are pivotal for the development of compounds with diverse biological activities. The methodologies for synthesizing thiazole derivatives, including those similar to N-(4-carbamoylphenyl)-2-(phenylamino)thiazole-4-carboxamide, have evolved, offering environmentally benign routes and efficient processes. This progress facilitates the exploration of thiazole's potential in various applications, from medicinal chemistry to material science (Shahin et al., 2022).
Propiedades
IUPAC Name |
2-anilino-N-(4-carbamoylphenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c18-15(22)11-6-8-13(9-7-11)19-16(23)14-10-24-17(21-14)20-12-4-2-1-3-5-12/h1-10H,(H2,18,22)(H,19,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFOWHWLTJUPIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoylphenyl)-2-(phenylamino)thiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanobutyl)-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2803542.png)
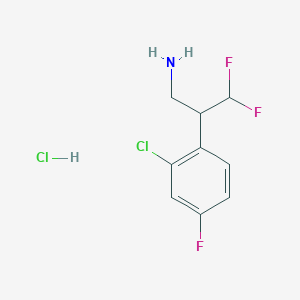
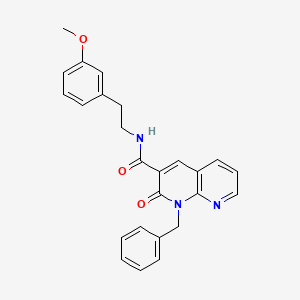
![Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B2803547.png)
![N-[(2-methoxyphenyl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B2803548.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide](/img/structure/B2803549.png)
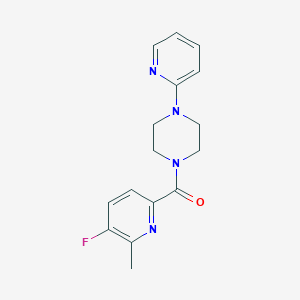
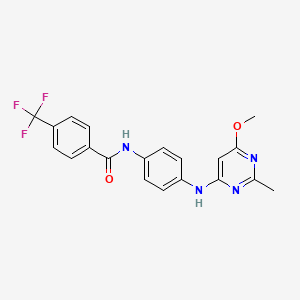
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide](/img/structure/B2803553.png)
![N-[[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2803557.png)
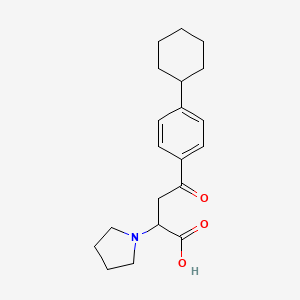
![N-[cyano(2-methoxyphenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B2803559.png)
